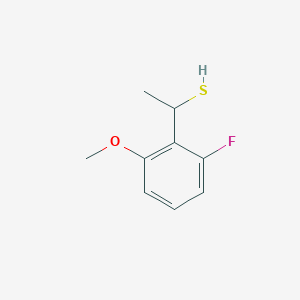
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a thiol group attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol typically involves the introduction of the thiol group to a pre-existing aromatic ring substituted with fluorine and methoxy groups. One common method is the nucleophilic substitution reaction where a suitable thiol reagent is reacted with a precursor compound under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: De-fluorinated or de-methoxylated products.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine
- 1-(2-Fluoro-6-methoxyphenyl)ethan-1-one
Uniqueness
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its amine and ketone analogs
Eigenschaften
Molekularformel |
C9H11FOS |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-(2-fluoro-6-methoxyphenyl)ethanethiol |
InChI |
InChI=1S/C9H11FOS/c1-6(12)9-7(10)4-3-5-8(9)11-2/h3-6,12H,1-2H3 |
InChI-Schlüssel |
UNGCTGJJFFBZQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC=C1F)OC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


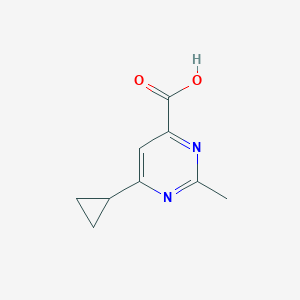
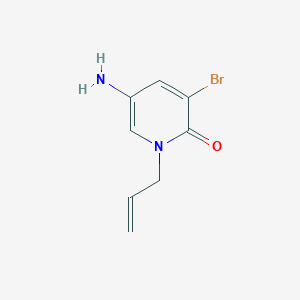

![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)

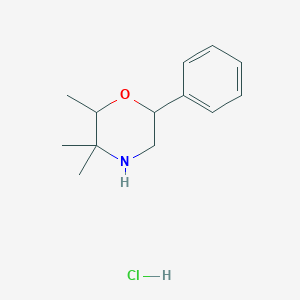
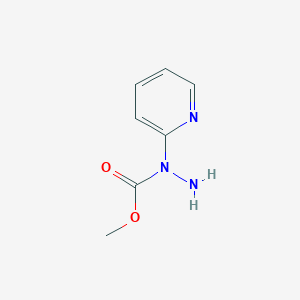



![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)
amine](/img/structure/B13308527.png)

